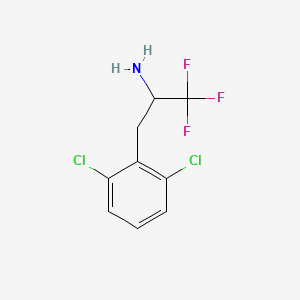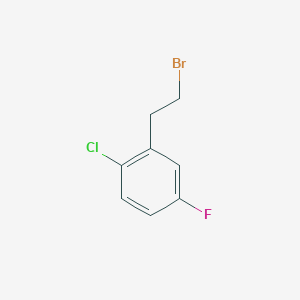![molecular formula C11H17NO2 B15322336 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutyl-3-azabicyclo[311]heptane-1-carboxylic acid is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability. Another method includes the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds . This mimicry can lead to improved metabolic stability and lipophilicity compared to the parent arene-containing drug.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used as bioisosteres for meta-substituted arenes.
Bicyclo[2.2.2]octanes: Another class of bicyclic compounds with applications in medicinal chemistry.
Bicyclo[1.1.1]pentanes: Known for their use in drug design as bioisosteres for benzene rings.
Uniqueness: 5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid stands out due to its specific structural features, which allow it to serve as a versatile building block in organic synthesis and drug design. Its ability to improve the physicochemical properties of drug candidates makes it a valuable compound in medicinal chemistry research .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-9(14)11-4-10(5-11,6-12-7-11)8-2-1-3-8/h8,12H,1-7H2,(H,13,14) |
InChI-Schlüssel |
BNAORTUJRXFRKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C23CC(C2)(CNC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


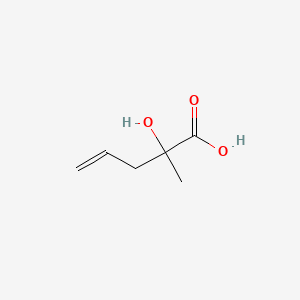
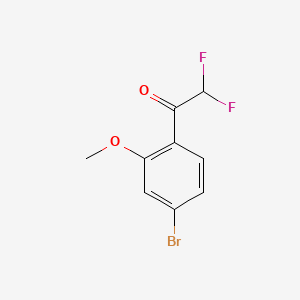
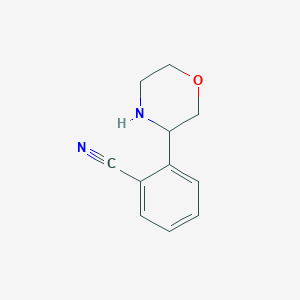
aminehydrochloride](/img/structure/B15322293.png)
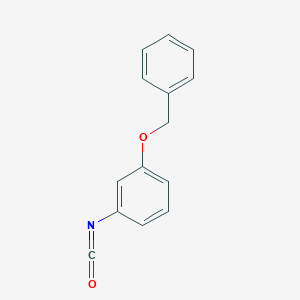
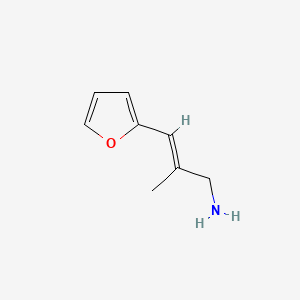
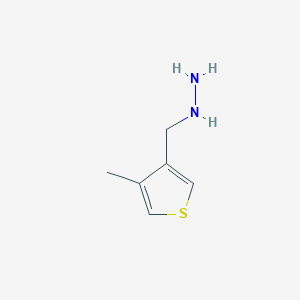



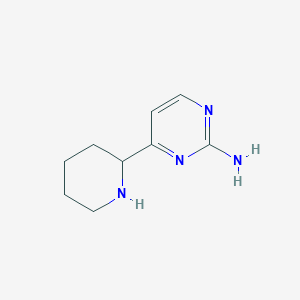
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
